![molecular formula C23H24ClN3O4 B2966251 methyl (5-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate CAS No. 1251602-04-6](/img/structure/B2966251.png)

methyl (5-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

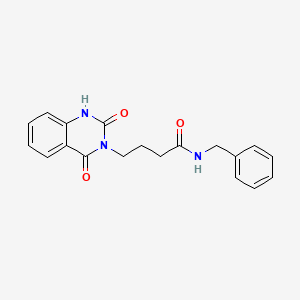

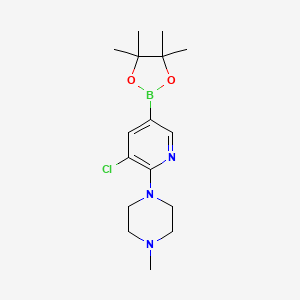

The compound “methyl (5-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate” is a complex organic molecule. It contains a total of 41 bonds, including 26 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, and 12 aromatic bonds. The molecule also includes 2 six-membered rings, 1 aromatic ester, 2 secondary aliphatic amides, and 1 aromatic hydroxyl .

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring multiple functional groups and rings. It includes a benzodiazepine ring, which is a seven-membered ring containing two nitrogen atoms, and an acetate group attached to the benzodiazepine ring .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques and Transformations

Research into benzodiazepine derivatives, including those related to the specified compound, has focused on innovative synthesis methods. For example, studies have detailed the synthesis of benzodiazepines through conversions involving N-alkylaminobenzophenones, leading to the formation of corresponding benzodiazepines in vivo across various species, suggesting potential pharmacological activities derived from these transformations (Lahti & Gall, 1976). Another study elaborates on the synthesis and reactions of cyclohepta[b]pyrroles leading to novel benzodiazepine systems, indicating the structural versatility and potential application of these compounds in creating diverse chemical entities (Abe et al., 1990).

Biological Applications

Antipsychotic and Anticonvulsant Agents

Some benzodiazepine derivatives have been synthesized and evaluated for their antipsychotic and anticonvulsant properties, suggesting their therapeutic potential in treating psychiatric and neurological disorders (Kaur et al., 2012). This indicates the relevance of methyl (5-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate and similar compounds in drug discovery and development for neurological conditions.

Analytical Techniques

Quantitative Analysis and Detection

The study of methylglyoxal, a compound structurally related to benzodiazepines, includes methodologies for its quantitative analysis in biological samples, highlighting the importance of analytical chemistry in understanding the behavior and effects of such compounds within biological systems (Nemet et al., 2006). These techniques are crucial for the research and development of benzodiazepine derivatives in various scientific and medicinal contexts.

Structural and Mechanistic Insights

Crystal Structures and Conformational Studies

The structural elucidation of benzodiazepine derivatives, including analysis of their crystal structures and conformational dynamics, provides fundamental insights into their chemical behavior and potential interactions with biological targets. Studies on specific benzodiazepine compounds reveal details about their molecular forms and assembly modes in crystals, contributing to a deeper understanding of their chemical and pharmacological properties (Kravtsov et al., 2012).

properties

IUPAC Name |

methyl 2-[1-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-7,8-dimethyl-2-oxo-5H-1,5-benzodiazepin-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3O4/c1-14-8-19-20(9-15(14)2)27(22(29)10-17(26-19)11-23(30)31-3)13-21(28)25-12-16-6-4-5-7-18(16)24/h4-10,26H,11-13H2,1-3H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADDVOIOEDJMSOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C(=O)C=C(N2)CC(=O)OC)CC(=O)NCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (5-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2966172.png)

![N-[[4-(2,2-difluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2966175.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2966181.png)

![9-(4-ethylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2966182.png)

![N-(3-chloro-4-fluorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2966186.png)

![2-Cyclopropyl-4-(4-cyclopropylsulfonylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2966191.png)